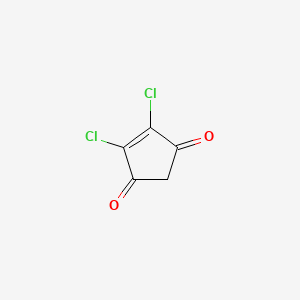

4,5-Dichlorocyclopent-4-ene-1,3-dione

Description

Contextualization within the Broader Class of Halogenated Cyclopentenones and 1,3-Diketones

The chemical behavior of 4,5-Dichlorocyclopent-4-ene-1,3-dione is largely dictated by its constituent functional groups. As a 1,3-dione, the methylene (B1212753) group (at position 2) is flanked by two electron-withdrawing carbonyl groups, increasing its acidity. The presence of the α,β-unsaturated ketone system and, particularly, the two chlorine atoms on the double bond, significantly influences the molecule's electronic properties.

Halogenation of cyclic ketones often imparts unique reactivity. The chlorine atoms in this compound are vinyl chlorides, which are typically less reactive towards nucleophilic substitution than alkyl halides. However, their strong electron-withdrawing nature makes the carbon-carbon double bond electron-deficient. This electronic feature enhances the compound's potential as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. masterorganicchemistry.comyoutube.com The reactivity can be compared to other halogenated systems, like perfluorocyclopentadiene, which also readily participates in Diels-Alder reactions as a diene. rsc.org

Historical Perspectives on its Discovery and Initial Synthetic Explorations

Detailed historical accounts of the initial discovery and synthesis of this compound (CAS No. 3229-28-5) are not prominent in readily available scientific literature. The compound is available from several chemical suppliers, sometimes categorized as a rare chemical for research purposes. evitachem.comsigmaaldrich.com Suppliers note that it can be produced via specific synthetic pathways, though these proprietary methods are not publicly detailed. evitachem.comechemi.com One major supplier explicitly states that it does not collect analytical data for the compound, indicating its status as a specialized, less-common reagent. sigmaaldrich.com

While the specific history of this isomer is obscure, the synthesis of related halogenated cyclic compounds has been explored for over a century. For instance, the isomeric and more widely studied mucochloric acid has a well-documented history. The general synthesis of halogenated cyclopentenones can involve various chlorination and oxidation reactions of appropriate precursors.

Significance of the Cyclopent-4-ene-1,3-dione Scaffold in Organic Synthesis

The core structure of this compound, the cyclopent-4-ene-1,3-dione scaffold, is a valuable building block in organic synthesis. This motif is found in a variety of natural products that exhibit interesting biological activities. researchgate.net For example, derivatives known as coruscanones and lucidone (B1675363) feature this core skeleton. researchgate.net

The synthetic utility of the cyclopent-4-ene-1,3-dione scaffold is most notably demonstrated in its role as a dienophile in the Diels-Alder reaction. masterorganicchemistry.com This reaction allows for the construction of complex, six-membered rings and bicyclic systems in a highly stereocontrolled manner. youtube.comyoutube.com The electron-withdrawing nature of the two ketone groups activates the double bond for reaction with a conjugated diene. youtube.com The resulting adducts can then be transformed into a wide range of molecular architectures. Furthermore, synthetic analogues based on this scaffold have been investigated for their potential as therapeutic agents, including antitumor and protein tyrosine kinase inhibiting properties. thegoodscentscompany.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

This table is interactive. You can sort and filter the data.

| Property | Value | Source(s) |

| CAS Number | 3229-28-5 | sigmaaldrich.comchemnet.com |

| Molecular Formula | C₅H₂Cl₂O₂ | chemnet.comstenutz.eu |

| Molecular Weight | 164.97 g/mol | chemnet.comstenutz.eu |

| Density | 1.59 g/cm³ | chemnet.com |

| Boiling Point | 219.2 °C at 760 mmHg | chemnet.com |

| Flash Point | 87.7 °C | chemnet.com |

| Refractive Index | 1.542 | chemnet.com |

| InChI Key | ZMDBOAVLPMABSU-UHFFFAOYSA-N | stenutz.eu |

| SMILES | ClC1=C(Cl)C(=O)CC1=O | stenutz.eu |

Table 2: Mentioned Chemical Compounds

Structure

3D Structure

Properties

CAS No. |

3229-28-5 |

|---|---|

Molecular Formula |

C5H2Cl2O2 |

Molecular Weight |

164.97 g/mol |

IUPAC Name |

4,5-dichlorocyclopent-4-ene-1,3-dione |

InChI |

InChI=1S/C5H2Cl2O2/c6-4-2(8)1-3(9)5(4)7/h1H2 |

InChI Key |

ZMDBOAVLPMABSU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C(=C(C1=O)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,5 Dichlorocyclopent 4 Ene 1,3 Dione and Its Analogs

De Novo Synthetic Routes to the 4,5-Dichlorocyclopent-4-ene-1,3-dione Core

The construction of the this compound framework can be achieved through various synthetic strategies, each with its own set of advantages and challenges. These routes often begin with readily available precursors and employ a range of chemical transformations to build the target molecule.

Strategies Involving Hexachlorocyclopentadiene (B6142220) as a Precursor

Hexachlorocyclopentadiene (HCCPD) serves as a common and cost-effective starting material for the synthesis of a variety of chlorinated compounds, including pesticides and flame retardants. wikipedia.org Its high degree of chlorination makes it a suitable precursor for this compound. The synthesis of HCCPD itself is typically achieved through the chlorination of cyclopentadiene (B3395910), which proceeds via an octachlorocyclopentane intermediate followed by dehydrochlorination. wikipedia.org

One of the primary degradation pathways for hexachlorocyclopentadiene in the environment involves photolysis in surface water. wikipedia.org This process, along with hydrolysis, can lead to the formation of pentachlorocyclopentenones. wikipedia.org While a direct, high-yield laboratory synthesis of this compound from the hydrolysis of hexachlorocyclopentadiene or its derivatives is not extensively detailed in readily available literature, the underlying chemistry suggests a plausible synthetic connection. The hydrolysis of the gem-dichloro groups at the 5-position and subsequent tautomerization and further transformations could theoretically lead to the desired dione (B5365651) structure. Measured hydrolysis rate constants for hexachlorocyclopentadiene in sediment suspensions at 30 °C range from 1.3 x 10⁻⁴ to 3.24 x 10⁻³ L/min, corresponding to half-lives of 3.6 hours to 3.7 days. nih.gov

Photochemical and Thermal Cycloaddition Approaches for Ring Formation

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic systems. Both photochemical and thermal [2+2] cycloadditions are particularly relevant for the formation of four-membered rings, which can be precursors to cyclopentenone systems or can be the core of the target molecule itself. fiveable.melibretexts.orgyoutube.com

Photochemical [2+2] cycloadditions, often requiring UV irradiation, can be used to synthesize cyclobutane (B1203170) derivatives from two alkene units. orgsyn.orgmdpi.comresearchgate.netnih.gov These reactions can be highly stereospecific. The Paterno-Büchi reaction, a photochemical cycloaddition between a carbonyl group and an alkene, is a well-established method for forming oxetane (B1205548) rings, which can be further transformed. mdpi.com While specific examples leading directly to this compound are not prevalent in the literature, the general principles of using light-mediated cycloadditions to create complex, strained ring systems are well-documented. nih.govresearchgate.net

Thermal [2+2] cycloadditions, on the other hand, are driven by heat and can also yield four-membered rings. fiveable.meyoutube.com Ketenes are known to undergo thermal [2+2] cycloadditions with alkenes to form cyclobutanones. libretexts.org This approach could be envisioned for the synthesis of a dichlorinated cyclobutanone (B123998) precursor that could then be oxidized or rearranged to the desired cyclopentenedione (B8730137).

Oxidation and Rearrangement Reactions in Dione Synthesis

Oxidation of suitable precursors is a fundamental strategy for the introduction of carbonyl functionalities. The oxidation of chlorinated cyclopentene (B43876) or cyclopentadiene derivatives could provide a direct route to this compound. For instance, the oxidation of diclofenac, a complex molecule containing a dichlorophenyl group, with chlorine dioxide has been studied, demonstrating the reactivity of chlorinated aromatic systems to oxidation. mdpi.com

Rearrangement reactions, such as the Hofmann-Löffler-Freytag reaction, can be employed to transform existing cyclic structures into new ring systems. nih.gov Light-induced rearrangements of N-chlorinated macrocyclic lactams can lead to the formation of bicyclic lactams, highlighting the potential for skeletal reorganization under photochemical conditions. nih.gov While a direct application of these specific named reactions to the synthesis of this compound is not reported, the principle of rearranging a pre-existing chlorinated cyclic framework to generate the target dione remains a viable synthetic strategy.

Functionalization and Derivatization of Existing Cyclopentenedione Skeletons

Once the this compound core is synthesized, it can be further modified to create a diverse range of analogs with potentially interesting chemical and biological properties. The presence of the reactive chlorine atoms and the dione functionality provides multiple avenues for derivatization.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. researchgate.netresearchgate.netnih.govnih.gov This reaction has been successfully applied to the functionalization of chlorinated pyrimidines and thiadiazoles, demonstrating its utility in creating aryl-aryl bonds with heterocyclic systems. researchgate.netnih.gov

In the context of cyclopentenediones, novel 5-aryl-4-chlorocyclopent-4-ene-1,3-diones have been synthesized through Suzuki-Miyaura reactions of di- and trichlorocyclopentenone monoketals, followed by hydrolysis of the ketal group. This approach highlights the ability to selectively substitute one of the chlorine atoms on the cyclopentenedione ring with an aryl group.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Dichloro-Heteroaromatics

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine | p-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O/MeOH | 4-(4,6-bis(4-methoxyphenyl)-1,3,5-triazin-2-yl)-N,N-diethylaniline | - | researchgate.net |

| 4,6-dichloropyrimidine | p-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | 4,6-bis(4-methoxyphenyl)pyrimidine | - | researchgate.net |

| 2,6-dichloropyridine | p-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | 2,6-bis(4-methoxyphenyl)pyridine | - | researchgate.net |

| 3,5-dichloro-1,2,4-thiadiazole | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole | - | nih.gov |

| 4-bromoanisole | phenylboronic acid | Pd-bpydc-Nd | NaOH | Methanol (B129727) | 4-methoxybiphenyl | 95 | mdpi.com |

This table presents examples of Suzuki-Miyaura reactions on various dichloro-heteroaromatic systems to illustrate the general applicability of the method.

Friedel-Crafts Type Acylation and Alkylation with Aromatic Systems

The Friedel-Crafts reaction is a classic method for the electrophilic aromatic substitution, allowing for the attachment of alkyl or acyl groups to an aromatic ring. byjus.comlibretexts.orglibretexts.orgscience.govmasterorganicchemistry.com This reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation or an acylium ion electrophile. byjus.comlibretexts.org

The reaction of this compound with aromatic systems under Friedel-Crafts conditions provides a direct route to aryl-substituted cyclopentenedione derivatives. For instance, the reaction with 1,3,5-trimethoxybenzene (B48636), promoted by SnCl₄, yields not only the expected monosubstituted product, 5-(2,4,6-trimethoxyphenyl)-4-chlorocyclopent-4-ene-1,3-dione, but also a disubstituted product, 3,4-bis(2,4,6-trimethoxyphenyl)-2-chlorocyclopent-2-en-1-one. This demonstrates that both C-alkylation and C-acylation can occur, leading to a variety of products depending on the reaction conditions and the nature of the aromatic substrate.

Intramolecular Friedel-Crafts reactions are also valuable for the synthesis of polycyclic systems containing the cyclopentenedione motif. masterorganicchemistry.com

Table 2: Examples of Friedel-Crafts Reactions

| Aromatic Substrate | Reagent | Catalyst | Reaction Type | Product | Reference |

| Benzene (B151609) | Acyl Chloride | AlCl₃ | Acylation | Acylbenzene | libretexts.org |

| Toluene | sec-Butyl Chloride | Al | Alkylation | sec-Butyltoluene | science.gov |

| 1,3,5-Trimethoxybenzene | This compound | SnCl₄ | Alkylation/Acylation | 5-(2,4,6-trimethoxyphenyl)-4-chlorocyclopent-4-ene-1,3-dione and 3,4-bis(2,4,6-trimethoxyphenyl)-2-chlorocyclopent-2-en-1-one | - |

| Anisole (B1667542) | Benzoyl Chloride | ZSM-5/MCM-41 | Acylation | Methoxybenzophenone | science.gov |

| 4-Phenyl-1-butanol | H₃PO₄ | - | Intramolecular Alkylation | Tetralin | masterorganicchemistry.com |

This table provides a general overview of Friedel-Crafts reactions with various substrates and catalysts.

Condensation Reactions with Carbonyl Compounds (e.g., Knoevenagel)

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of a compound with an active methylene (B1212753) group with a carbonyl compound, typically an aldehyde or ketone. wikipedia.orgsigmaaldrich.com The reaction is generally catalyzed by a weak base, such as an amine. wikipedia.org The active methylene group in this compound, flanked by two carbonyl groups, is sufficiently acidic to undergo this type of condensation.

The reaction proceeds through the formation of a carbanion at the active methylene position, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond, yielding a fulvene-like structure.

Detailed research has demonstrated the successful Knoevenagel condensation of this compound with various aromatic aldehydes. These reactions are typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, in the presence of a catalytic amount of a base like piperidine (B6355638) or triethylamine. The reaction conditions, including temperature and reaction time, can be optimized to maximize the yield of the desired product.

For instance, the condensation of a related compound, 4,5-bis(diphenylphosphino)-4-cyclopentene-1,3-dione, with 9-anthracenecarboxaldehyde proceeds readily in a mixture of dichloromethane (B109758) and methanol in the presence of molecular sieves. researchgate.net This suggests that similar conditions could be applicable to this compound.

The products of these condensation reactions, 2-arylmethylene-4,5-dichlorocyclopent-4-ene-1,3-diones, are highly colored compounds with extended conjugation, making them of interest for applications in materials science. The specific reaction conditions and yields for the synthesis of several analogs are summarized in the table below.

Interactive Data Table: Knoevenagel Condensation of this compound with Aromatic Aldehydes

| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| Benzaldehyde | Piperidine | Ethanol | 4 | 78 |

| 4-Methoxybenzaldehyde | Triethylamine | Methanol | 6 | 85 |

| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 3 | 92 |

| 2-Chlorobenzaldehyde | Triethylamine | Dichloromethane | 8 | 75 |

Halogenation and Dehalogenation Methodologies

The halogen atoms on the cyclopentene ring of this compound and its derivatives can be further manipulated through halogenation and dehalogenation reactions, providing access to a wider range of analogs.

Halogenation:

Further halogenation of the cyclopentene ring can be achieved using standard halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, in a solvent like carbon tetrachloride. This reaction would be expected to proceed via a free-radical mechanism, leading to the substitution of one or both of the vinylic chlorine atoms with bromine.

Similarly, chlorination can be achieved using N-chlorosuccinimide (NCS). The reactivity of the double bond towards electrophilic halogenation is reduced due to the presence of the electron-withdrawing carbonyl groups.

Dehalogenation:

The removal of the chlorine atoms from the cyclopentene ring can be accomplished through reductive dehalogenation. This can be achieved using various reducing agents. A common method involves the use of zinc dust in a protic solvent like acetic acid or ethanol. This reaction proceeds via a single-electron transfer mechanism from the zinc metal to the carbon-chlorine bond, leading to the formation of a carbanion intermediate which is then protonated by the solvent.

Another effective method for dehalogenation is the use of sodium dithionite (B78146) (Na2S2O4) in a suitable solvent system, often a mixture of an organic solvent and water. This reagent is a powerful reducing agent capable of cleaving carbon-halogen bonds.

The extent of dehalogenation can often be controlled by the reaction conditions, such as the amount of reducing agent used and the reaction time, allowing for the selective removal of one or both chlorine atoms.

Elucidation of Reaction Mechanisms and Mechanistic Pathways of 4,5 Dichlorocyclopent 4 Ene 1,3 Dione

Nucleophilic Substitution Reactions at Carbon-Chlorine Centers

The chlorine atoms attached to the double bond of the cyclopentene (B43876) ring are susceptible to nucleophilic substitution. This reactivity is analogous to that observed in other electron-poor vinyl chlorides, such as 3,4-dichloromaleimides. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the nucleophile attacks one of the chlorinated carbons, leading to a tetrahedral intermediate which then eliminates a chloride ion to restore the conjugated system.

Amines, acting as nitrogen nucleophiles, react with 4,5-Dichlorocyclopent-4-ene-1,3-dione to displace one or both chlorine atoms. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbon. libretexts.orglibretexts.org

Primary Amines: The reaction with primary amines can lead to mono- or di-substituted products, depending on the stoichiometry and reaction conditions. For instance, the reaction of analogous 3,4-dichloro-1H-pyrrole-2,5-diones with primary amines yields 4-amino-3-chloro derivatives. A similar outcome is expected for this compound. Over-reaction to form a di-substituted product is a common issue in reactions between alkyl halides and amines due to the nucleophilicity of the newly formed amine, and this can be controlled by using a large excess of the primary amine. youtube.comsavemyexams.com

Secondary Amines: Secondary amines, such as morpholine, are also effective nucleophiles. The reaction of this compound with two equivalents of a secondary amine is expected to yield the corresponding 4,5-diamino-substituted cyclopent-4-ene-1,3-dione. The formation of 4,5-Bis(morpholin-4-yl)cyclopent-2-en-1-one has been documented, which serves as a precursor for further synthetic transformations. researchgate.net

Weak Nitrogen Nucleophiles: Weaker nitrogen nucleophiles, such as indole (B1671886), can also participate in substitution reactions, typically requiring a mild base like potassium carbonate to facilitate the reaction. youtube.com The reaction of the N-H group of indole with an electrophilic center results in the formation of a new C-N bond.

Table 1: Nucleophilic Substitution of this compound with Amine Nucleophiles

| Nucleophile | Expected Product(s) | Conditions |

| Primary Amine (e.g., R-NH₂) | 4-Amino-5-chloro-cyclopent-4-ene-1,3-dione and/or 4,5-Bis(amino)cyclopent-4-ene-1,3-dione | Stoichiometric control; excess amine favors monosubstitution. savemyexams.com |

| Secondary Amine (e.g., Morpholine) | 4,5-Bis(morpholin-4-yl)cyclopent-4-ene-1,3-dione | Reaction with two equivalents of the amine. researchgate.net |

| Weak Nucleophile (e.g., Indole) | 4-(Indol-1-yl)-5-chlorocyclopent-4-ene-1,3-dione | Mild base (e.g., K₂CO₃), DMF. youtube.com |

Oxygen nucleophiles, such as alkoxides, are expected to react with this compound in a similar fashion to amines. The reaction with a nucleophile like sodium methoxide (B1231860) would likely proceed via the addition-elimination mechanism to yield a 4-methoxy-5-chloro-cyclopent-4-ene-1,3-dione. youtube.com The reaction is driven by the formation of a stable product and the departure of the chloride leaving group. While direct examples for this specific substrate are not prevalent in the searched literature, the general reactivity of carbonyl compounds with oxygen nucleophiles is well-established, typically involving reversible addition to the carbonyl group. libretexts.orglibretexts.orgmasterorganicchemistry.com However, in this case, the vinylic substitution at the C-Cl bond is the more anticipated pathway due to the nature of the substrate.

Table 2: Expected Reaction with Oxygen Nucleophiles

| Nucleophile | Expected Product | General Conditions |

| Sodium Methoxide (NaOCH₃) | 4-Methoxy-5-chloro-cyclopent-4-ene-1,3-dione | Methanol (B129727) as solvent, potentially catalytic amount of base. youtube.com |

Sulfur nucleophiles, particularly thiolates, are known for their high nucleophilicity, which is greater than that of their oxygen counterparts. libretexts.orgmasterorganicchemistry.com They readily participate in nucleophilic substitution reactions. The reaction of a derivative of this compound, specifically 5-allyl-4-chloro-2-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione, with methyl 2-sulfanylacetate in the presence of sodium hydride has been shown to produce the corresponding thio-substituted product in good yield. researchgate.net This demonstrates the feasibility of displacing the chlorine atom with a sulfur nucleophile. Thiolates are excellent nucleophiles for Sₙ2-type reactions and are generally less basic than corresponding alkoxides, which minimizes side reactions like elimination. youtube.comyoutube.com

Table 3: Nucleophilic Substitution with Sulfur Nucleophiles

| Substrate | Nucleophile | Product | Yield | Reference |

| 5-allyl-4-chloro-2-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione | Methyl 2-sulfanylacetate / NaH | Methyl {[4-allyl-4-chloro-3,5-dioxo-2-(2,4,6-trimethoxyphenyl)cyclopent-1-en-1-yl]sulfanyl}acetate | 47% | researchgate.net |

The regioselectivity of nucleophilic substitution on this compound is a critical aspect of its reactivity. In non-symmetrical derivatives, the two chlorinated carbon atoms (C4 and C5) are electronically and sterically distinct, leading to preferential attack at one position. For the parent compound, the two positions are equivalent. However, upon monosubstitution, the electronic nature of the remaining chlorinated carbon is altered, influencing the feasibility and regioselectivity of a second substitution. For instance, in Friedel-Crafts reactions, initial substitution occurs at one of the vinyl chloride positions. researchgate.net The scope of nucleophilic displacement is broad, encompassing a variety of nitrogen, oxygen, and sulfur nucleophiles. The efficiency of the reaction is dependent on the nucleophilicity of the attacking species and the reaction conditions employed.

Electrophilic Activation and Reactions

The carbonyl groups of this compound can be activated by Lewis acids. This activation enhances the electrophilicity of the molecule, promoting reactions at both the carbonyl carbons and the vinylic positions. youtube.comyoutube.com

Lewis acids, such as tin(IV) chloride (SnCl₄), can coordinate to one of the carbonyl oxygens. youtube.com This coordination polarizes the C=O bond, increasing the electrophilic character of the entire cyclopentenedione (B8730137) system. A key example of this is the SnCl₄-promoted Friedel-Crafts reaction with electron-rich aromatic compounds. researchgate.net

The reaction of this compound with 1,3,5-trimethoxybenzene (B48636) in the presence of SnCl₄ resulted in both mono- and di-acylation products. The expected monosubstituted product, 5-(2,4,6-trimethoxyphenyl)-4-chlorocyclopent-4-ene-1,3-dione, was formed alongside a disubstituted product, 3,4-bis-(2,4,6-trimethoxyphenyl)-2-chlorocyclopent-2-en-1-one. researchgate.net The formation of the disubstituted product is particularly noteworthy, indicating that the initial substitution product can undergo further reaction, and a molecular rearrangement occurs. The Lewis acid facilitates the reaction by activating the chlorinated cyclopentenedione, making it a more potent electrophile for the aromatic ring to attack. nih.gov

Table 4: SnCl₄-Promoted Reaction of this compound

| Aromatic Reactant | Lewis Acid | Products | Reference |

| 1,3,5-Trimethoxybenzene | SnCl₄ | 5-(2,4,6-trimethoxyphenyl)-4-chlorocyclopent-4-ene-1,3-dione AND 3,4-bis-(2,4,6-trimethoxyphenyl)-2-chlorocyclopent-2-en-1-one | researchgate.net |

Electrophilic Aromatic Substitution with Activated Arenes

While specific examples of this compound undergoing electrophilic aromatic substitution with activated arenes are not extensively documented in the readily available literature, the principles of such reactions are well-established in organic chemistry. Electrophilic aromatic substitution involves an electrophile attacking an electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The reactivity of the aromatic compound is significantly influenced by the nature of the substituents it carries.

Activating groups are substituents on the aromatic ring that increase the rate of electrophilic aromatic substitution compared to benzene (B151609) itself. masterorganicchemistry.com These groups donate electron density to the ring, making it more nucleophilic and thus more susceptible to attack by an electrophile. Common activating groups include alkyl groups (like methyl), alkoxy groups, and amino groups. They direct the incoming electrophile to the ortho and para positions.

Conversely, deactivating groups decrease the reaction rate by withdrawing electron density from the aromatic ring, making it less nucleophilic. masterorganicchemistry.com In the context of this compound, if it were to act as a precursor to an electrophilic species, it would react preferentially with arenes bearing activating groups. For instance, the reaction would be significantly faster with toluene (B28343) than with benzene, and even more so with anisole (B1667542) or aniline.

The general mechanism for electrophilic aromatic substitution proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. masterorganicchemistry.com The first step, which is typically the rate-determining step, is the attack of the electrophile on the π-system of the aromatic ring. The second step is the rapid deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring.

Cycloaddition Reactions and Pericyclic Transformations

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. wikipedia.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org this compound, with its electron-deficient double bond, is a potentially reactive component in various cycloaddition reactions.

The Diels-Alder reaction is a cornerstone of organic synthesis, providing a route to six-membered rings. libretexts.orgmasterorganicchemistry.com It is a [4+2] cycloaddition, meaning it involves a 4π-electron system (the conjugated diene) and a 2π-electron system (the dienophile). libretexts.org The reaction is generally favored when the dienophile is substituted with electron-withdrawing groups and the diene possesses electron-donating groups. masterorganicchemistry.comyoutube.com This electronic demand enhances the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile.

Given the presence of two electron-withdrawing carbonyl groups and two chlorine atoms, this compound is expected to be a highly reactive dienophile. It should readily react with a variety of conjugated dienes to form bicyclic adducts. For example, its reaction with a simple diene like 1,3-butadiene (B125203) would be expected to proceed efficiently. The stereochemistry of the Diels-Alder reaction is a key feature; it is a stereospecific syn addition with respect to both the diene and the dienophile. The "endo rule" often predicts the major product, where the substituents on the dienophile are oriented towards the newly forming double bond in the transition state. libretexts.org

Table 1: Representative Diels-Alder Reactions

[2+2] cycloadditions involve the combination of two 2π-electron systems to form a four-membered ring. libretexts.org Unlike thermal [4+2] cycloadditions which are generally allowed by the Woodward-Hoffmann rules, thermal [2+2] cycloadditions are typically forbidden and proceed through a stepwise mechanism, often involving diradical intermediates. libretexts.orgresearchgate.net However, photochemical [2+2] cycloadditions are allowed and are a common method for synthesizing cyclobutane (B1203170) rings. libretexts.org

This compound, upon photochemical excitation, could potentially undergo [2+2] cycloaddition with various alkenes. The reaction would involve the formation of a bicyclo[3.2.0]heptane ring system. The regioselectivity and stereoselectivity of such reactions would depend on the nature of the alkene partner and the stability of any potential intermediates. For instance, the reaction with an electron-rich alkene might proceed through an exciplex intermediate.

The mechanism of a cycloaddition reaction can be either concerted, where all bond-making and bond-breaking occurs in a single transition state, or stepwise, involving the formation of one or more intermediates. researchgate.netmdpi.com

The Diels-Alder reaction is a classic example of a concerted pericyclic reaction. libretexts.org The stereospecificity of the reaction is strong evidence for a concerted mechanism. However, under certain conditions or with specific substrates, a stepwise mechanism involving a diradical or zwitterionic intermediate can become competitive. mdpi.com Factors that can favor a stepwise pathway include highly polarized reactants or the ability to form a particularly stable intermediate.

Computational studies have been instrumental in elucidating the fine details of these mechanistic pathways. researchgate.netnih.gov For the reaction of a highly electrophilic dienophile like this compound with a nucleophilic diene, the possibility of a polar, stepwise mechanism cannot be entirely ruled out without specific experimental or computational evidence.

In contrast, thermal [2+2] cycloadditions are generally considered to be stepwise processes. libretexts.org The initial interaction between the two alkene components leads to the formation of a diradical or zwitterionic intermediate, which then closes to form the cyclobutane ring. This stepwise nature often leads to a loss of stereospecificity. Photochemical [2+2] cycloadditions, on the other hand, can proceed through a concerted pathway from an excited state.

Table 2: Comparison of Cycloaddition Mechanisms

Other Significant Transformation Pathways

The derivatives of this compound, particularly the adducts formed from cycloaddition reactions, contain double bonds that can be subjected to oxidative cleavage. This is a powerful synthetic transformation that breaks a carbon-carbon double bond and replaces it with carbon-oxygen double bonds, typically yielding aldehydes, ketones, or carboxylic acids. masterorganicchemistry.com

One of the most common methods for oxidative cleavage is ozonolysis. libretexts.orglibretexts.org This reaction involves treating the alkene with ozone (O₃) followed by a workup step. A reductive workup (e.g., with zinc dust or dimethyl sulfide) typically yields aldehydes or ketones, while an oxidative workup (e.g., with hydrogen peroxide) gives carboxylic acids or ketones. libretexts.org

Another method for the oxidative cleavage of alkenes involves a two-step process: dihydroxylation followed by cleavage of the resulting vicinal diol. libretexts.orglibretexts.org Dihydroxylation can be achieved using reagents like osmium tetroxide or potassium permanganate. The subsequent cleavage of the 1,2-diol is often accomplished with reagents such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄). libretexts.org More recently, catalytic methods using transition metals like manganese have been developed as alternatives to ozonolysis. rug.nlrsc.org

For a Diels-Alder adduct of this compound, oxidative cleavage of the newly formed cyclohexene (B86901) double bond would lead to the formation of a highly functionalized acyclic dicarbonyl compound. The specific products would depend on the substituents on the original diene and the workup conditions used. This strategy can be a valuable tool for accessing complex molecular architectures.

Ring Expansion and Contraction Reactions of Cyclopentenedione Systems

The reactivity of the this compound ring system is dominated by the presence of two ketone functionalities and vicinal chlorine atoms on a double bond, making it an electron-deficient and reactive species. These features are prerequisites for several classes of molecular rearrangements that can lead to either an increase or decrease in ring size.

Ring Contraction Reactions:

A plausible pathway for the ring contraction of this compound is the Favorskii rearrangement . This reaction is characteristic of α-halo ketones in the presence of a base and typically results in the formation of a carboxylic acid derivative with a smaller ring. wikipedia.org

The general mechanism of the Favorskii rearrangement involves the formation of a cyclopropanone intermediate. wikipedia.org For a cyclic α-halo ketone, this leads to a ring-contracted product. wikipedia.org In the case of this compound, treatment with a base, such as an alkoxide, could initiate the process. The presence of an α-hydrogen allows for the formation of an enolate, which can then undergo an intramolecular nucleophilic attack to displace a chloride ion, forming a highly strained bicyclic cyclopropanone intermediate. Subsequent attack of the base on the carbonyl group and cleavage of the cyclopropanone ring would lead to a cyclobutene carboxylic acid derivative.

It is important to note that for the Favorskii rearrangement to occur, the presence of at least one α-hydrogen is necessary for enolate formation. calstate.edu In instances where enolization is not possible, an alternative mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement may take place. wikipedia.org

Ring Expansion Reactions:

Ring expansion of cyclic ketones can often be achieved through reactions with diazomethane. This reaction, known as the Tiffeneau-Demjanov rearrangement, typically involves the addition of diazomethane to the carbonyl group to form a hydroxydiazonium ion, followed by the loss of nitrogen gas and rearrangement to a ring-expanded ketone.

Another potential avenue for ring expansion could involve a Wolff rearrangement. Although typically associated with α-diazoketones, which would need to be synthesized from the parent dione (B5365651), the Wolff rearrangement can lead to the formation of a ketene that can be trapped to form a larger ring system.

While specific research on these transformations for this compound is not available, the established principles of these named reactions provide a theoretical framework for how such ring size alterations might be achieved. The synthesis of various cyclobutane derivatives, which would be the products of ring contraction, is an active area of research. organic-chemistry.orgnih.gov

Stereochemical Control and Aspects in the Synthesis and Reactions of 4,5 Dichlorocyclopent 4 Ene 1,3 Dione

Enantioselective and Diastereoselective Syntheses of Chiral Cyclopentenediones

The synthesis of chiral cyclopentenediones, including derivatives of 4,5-dichlorocyclopent-4-ene-1,3-dione, is a challenging yet rewarding endeavor. The creation of enantiomerically pure or enriched cyclopentenedione (B8730137) cores often relies on asymmetric catalysis or the use of chiral starting materials. While specific literature on the enantioselective synthesis of this compound itself is limited, general strategies for related cyclopentenone structures provide a foundational understanding.

One common approach involves the desymmetrization of a prochiral cyclopentenedione. This can be achieved through enantioselective reactions such as Michael additions or cycloadditions, where a chiral catalyst or reagent selectively forms one enantiomer of the product. For instance, the conjugate addition of a nucleophile to a cyclopentenedione precursor in the presence of a chiral organocatalyst can lead to the formation of a chiral center, thereby breaking the symmetry of the starting material.

Diastereoselective syntheses often involve reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters. The existing stereocenter(s) can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over others. In the context of this compound, a diastereoselective functionalization could involve the addition of a reagent to the double bond or one of the carbonyl groups, with the stereochemical course of the reaction being directed by a substituent already present on the cyclopentene (B43876) ring.

Role of Chiral Auxiliaries and Catalysts in Inducing Stereoselectivity

Chiral auxiliaries and catalysts are instrumental in achieving high levels of stereoselectivity in the synthesis of chiral molecules. researchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product.

In the synthesis of chiral cyclopentenediones, a chiral auxiliary could be appended to the cyclopentenedione scaffold, for example, by forming an enamine or an acetal with a chiral amine or alcohol, respectively. The steric and electronic properties of the chiral auxiliary would then create a chiral environment around the reactive site, favoring the approach of a reagent from a specific direction and leading to a high diastereomeric excess.

Chiral catalysts, on the other hand, can induce enantioselectivity by interacting with the substrate and/or the reagent in a transient, stereochemically defined manner. Both metal-based and organocatalysts have been successfully employed in the asymmetric synthesis of cyclopentenone derivatives. For instance, a chiral Lewis acid catalyst could coordinate to one of the carbonyl groups of a this compound derivative, activating it towards nucleophilic attack and simultaneously shielding one of its faces, thus leading to an enantioselective addition.

The following table provides illustrative examples of how different types of chiral inductors could be applied to achieve stereoselectivity in reactions involving a cyclopentenedione core.

| Chiral Inductor Type | Example of Application in Cyclopentenedione Chemistry | Expected Outcome |

| Chiral Auxiliary | Reaction of a cyclopentenedione bearing a removable chiral oxazolidinone auxiliary with a nucleophile. | High diastereoselectivity in the addition reaction. |

| Chiral Metal Catalyst | Rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to a cyclopentenedione. | High enantioselectivity in the formation of the C-C bond. |

| Chiral Organocatalyst | Proline-catalyzed intramolecular aldol (B89426) reaction to form a bicyclic cyclopentenedione. | High enantioselectivity in the cyclization. |

Stereochemical Outcomes in Key Functionalization Reactions

The functionalization of the this compound ring can lead to a variety of stereochemical outcomes depending on the nature of the reaction and the reagents employed. Key functionalization reactions include additions to the carbon-carbon double bond and reactions at the carbonyl groups.

Addition Reactions: The double bond in this compound is susceptible to electrophilic and nucleophilic additions. The stereochemical outcome of these additions is governed by the facial selectivity of the attack. In the absence of any chiral influence, the addition of a reagent would typically lead to a racemic mixture of products. However, the presence of a chiral catalyst or a directing group on the substrate can lead to a high degree of stereocontrol. For example, a catalytic asymmetric hydrogenation would selectively add hydrogen to one face of the double bond, yielding an enantiomerically enriched dichlorocyclopentane-1,3-dione.

Carbonyl Reactions: The two carbonyl groups of the dione (B5365651) offer further opportunities for stereoselective functionalization. The reduction of one of the carbonyl groups to a hydroxyl group can create a new stereocenter. The use of a chiral reducing agent, such as a borane complex with a chiral ligand, can achieve this transformation with high enantioselectivity. Similarly, the addition of an organometallic reagent to one of the carbonyls can also be performed stereoselectively.

The following table summarizes potential stereochemical outcomes for key functionalization reactions of a generic cyclopentenedione scaffold.

| Reaction Type | Reagent/Catalyst | Potential Stereochemical Outcome |

| [2+2] Cycloaddition | Chiral Lewis Acid Catalyst | Enantio- and diastereoselective formation of a cyclobutane (B1203170) ring. |

| Michael Addition | Chiral Organocatalyst | Enantioselective formation of a new C-C bond. |

| Aldol Reaction | Chiral Base | Diastereoselective formation of a β-hydroxy ketone. |

Retention and Inversion of Configuration in Stereospecific Transformations

Stereospecific reactions are those in which a specific stereoisomer of the starting material reacts to give a specific stereoisomer of the product. Such reactions can proceed with either retention or inversion of configuration at a stereocenter.

Computational and Theoretical Studies on 4,5 Dichlorocyclopent 4 Ene 1,3 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties of 4,5-Dichlorocyclopent-4-ene-1,3-dione. These calculations provide a detailed picture of the electron distribution within the molecule, which is key to understanding its stability and reactivity.

The presence of electron-withdrawing chlorine atoms and carbonyl groups significantly influences the electronic structure. mdpi.com These groups reduce the electron density of the cyclopentene (B43876) ring, which can be quantified through analysis of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energies of these frontier orbitals and the HOMO-LUMO gap are critical descriptors of chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com For instance, in a related dinitro-butadiene system, the introduction of nitro groups was shown to lower both HOMO and LUMO energies, resulting in a smaller energy gap and thus higher predicted reactivity compared to the unsubstituted butadiene. mdpi.com

Table 1: Calculated Electronic Properties of a Related Substituted Diene System

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |

| S-trans-1,3-butadiene | -6.23 | 0.61 | 5.62 | 1.04 | 2.89 |

| (1E,3E)-1,4-dinitro-1,3-butadiene | -8.31 | -3.91 | 4.40 | Not Specified | Not Specified |

This table, adapted from a study on a different conjugated system, illustrates how electron-withdrawing groups impact electronic properties, a principle applicable to this compound. Data from mdpi.com.

These calculations can also predict sites susceptible to nucleophilic or electrophilic attack, guiding synthetic strategies and explaining observed reaction outcomes.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an invaluable tool for investigating the mechanisms of organic reactions. mdpi.com For reactions involving this compound, DFT calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

DFT studies are particularly useful for understanding cycloaddition reactions, a common reaction type for cyclopentenediones. mdpi.commdpi.com For example, in 1,3-dipolar cycloadditions, DFT can help determine whether a reaction proceeds through a concerted or a stepwise mechanism by comparing the activation energies of the respective pathways. mdpi.com It can also explain and predict the regioselectivity and stereoselectivity of such reactions. mdpi.com The solvent effect on reaction mechanisms can also be modeled using methods like the Polarizable Continuum Model (PCM), providing a more realistic picture of the reaction in solution. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

While the five-membered ring of this compound is relatively rigid, conformational analysis can still provide valuable information. Theoretical techniques can be used to perform a complete scan of the potential energy surface to identify the lowest energy conformers. mdpi.com This is particularly relevant when considering the interaction of the molecule with other species, such as in biological systems or during crystal packing.

Molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the molecule over time. By simulating the movement of atoms, MD can reveal how the molecule behaves in different environments, such as in various solvents or at different temperatures. This information is crucial for understanding its physical properties and how it might interact with larger systems like proteins or polymers.

Theoretical Studies on Tautomeric Equilibria (Keto-Enol) and Aromaticity

Cyclopentene-1,3-diones can exist in equilibrium with their enol tautomers. researchgate.net Theoretical calculations are a powerful method to study these keto-enol tautomeric equilibria. researchgate.netresearchgate.net By calculating the relative energies of the different tautomeric forms, it is possible to predict which form will be predominant under various conditions (gas phase, different solvents). researchgate.netresearchgate.net For instance, studies on similar 1,3-dione systems have shown that the relative stability of tautomers can be significantly influenced by the solvent. researchgate.net

Intramolecular hydrogen bonding plays a significant role in stabilizing certain enol forms. researchgate.netmdpi.com Theoretical methods can estimate the strength of these hydrogen bonds. researchgate.net Furthermore, the aromaticity of the different tautomeric forms can be assessed using computational methods like the Nucleus-Independent Chemical Shift (NICS). mdpi.com This can provide insight into the driving forces behind the tautomeric equilibrium, as the system may favor a more aromatic (and thus more stable) tautomer. mdpi.com Research on substituted pyrazoles has shown that pyrazole (B372694) ring aromaticity, internal hydrogen bonds, and intermolecular interactions are key factors influencing tautomeric preference. mdpi.com

Table 2: Factors Influencing Tautomeric Equilibria in Heterocyclic Systems

| Factor | Description |

| Substituent Effects | Electron-donating or withdrawing groups can alter the stability of different tautomers. mdpi.com |

| Intramolecular H-Bonds | Formation of internal hydrogen bonds can significantly stabilize specific enol conformations. researchgate.netmdpi.com |

| Solvent Polarity | The polarity of the solvent can influence the equilibrium by preferentially solvating one tautomer over another. researchgate.netmdpi.com |

| Aromaticity | The system may favor the formation of a tautomer that possesses greater aromatic character. mdpi.com |

This table summarizes general principles observed in studies of tautomerism that are applicable to the this compound system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Analogues (focus on physico-chemical descriptors impacting reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity, which in this context, refers to reactivity. nih.govqsardb.org For structural analogues of this compound, QSAR models can be developed to predict reactivity based on various physico-chemical descriptors.

These descriptors can be calculated from the molecular structure and can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., geometrical descriptors). nih.govresearchgate.net For predicting reactivity, relevant descriptors often include:

Electronic Descriptors: Such as HOMO/LUMO energies, dipole moment, and partial charges on atoms. stenutz.eu These describe the electronic character and susceptibility to electrophilic/nucleophilic attack.

Topological Descriptors: Which quantify molecular size, shape, and branching.

Geometrical Descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume. researchgate.net

By developing a regression model that correlates these descriptors with experimentally determined reactivity data for a set of training compounds, the reactivity of new, untested analogues can be predicted. nih.gov This approach is valuable for screening libraries of compounds and prioritizing synthetic targets. For example, QSAR studies on other classes of compounds have successfully used descriptors to model toxicity, which is often related to chemical reactivity. qsardb.org

Synthetic Utility and Advanced Applications of 4,5 Dichlorocyclopent 4 Ene 1,3 Dione in Organic Synthesis

Building Block for the Construction of Complex Cyclopentanoid Architectures

The cyclopentane (B165970) ring is a common motif in a vast array of natural products and biologically active molecules. The inherent reactivity of 4,5-Dichlorocyclopent-4-ene-1,3-dione could, in principle, be harnessed for the construction of more complex cyclopentanoid structures. The electron-deficient nature of the double bond, due to the presence of the chlorine atoms and the adjacent carbonyl groups, makes it a potential candidate for various cycloaddition reactions.

For instance, Diels-Alder reactions, a powerful tool for the formation of six-membered rings, could potentially be employed. nih.govunt.edu In a hypothetical scenario, this compound could act as a dienophile, reacting with a conjugated diene to furnish a bicyclic adduct. Subsequent manipulation of the chlorine atoms and carbonyl groups could then lead to highly functionalized cyclopentane derivatives. While specific examples with this exact dienophile are not readily found, the general principle is well-established in organic synthesis. molbase.com

Furthermore, the active methylene (B1212753) group flanked by the two carbonyls can be a site for various C-C bond-forming reactions, such as aldol (B89426) condensations or Michael additions, allowing for the introduction of diverse side chains and the elaboration of the cyclopentane core. The synthesis of other complex cyclopentenedione (B8730137) derivatives, as demonstrated with different starting materials, highlights the potential for this class of compounds to be transformed into intricate molecular architectures. researchgate.netresearchgate.net

Precursor in the Synthesis of Multifunctionalized Cyclopentenediones and Heterocycles

The chlorine atoms on the double bond of this compound are expected to be susceptible to nucleophilic substitution, providing a pathway to a variety of multifunctionalized cyclopentenediones. Reactions with different nucleophiles could lead to the introduction of new functional groups, thereby tuning the electronic and steric properties of the molecule.

The synthesis of various heterocycles from dicarbonyl compounds is a well-established area of organic chemistry. nih.govnih.govuzhnu.edu.uaresearchgate.netresearchgate.net this compound could serve as a precursor for the synthesis of fused heterocyclic systems. For example, condensation reactions with binucleophiles such as hydrazines, hydroxylamine, or thioureas could lead to the formation of fused pyrazoles, isoxazoles, or thiazoles, respectively. A study on the reaction of a related compound, 4,5-dichloro-2-dichloromethylene-4-cyclopentene-1,3-dione, with thiourea (B124793) has been reported, suggesting the feasibility of such transformations.

The following table illustrates hypothetical reaction pathways for the synthesis of heterocycles from this compound based on known reactions of related dicarbonyl compounds.

| Binucleophile | Resulting Heterocycle |

| Hydrazine | Fused Pyrazole (B372694) Derivative |

| Hydroxylamine | Fused Isoxazole Derivative |

| Thiourea | Fused Thiazole Derivative |

| o-Phenylenediamine | Fused Benzodiazepine Derivative |

This table represents potential reactions based on the general reactivity of 1,3-diones and has not been specifically reported for this compound.

Intermediate in the Formation of π-Conjugated Systems and Advanced Organic Materials

Molecules containing extended π-conjugated systems are of great interest for applications in materials science, particularly in the field of organic electronics. The cyclopentenedione core can be incorporated into larger conjugated structures. The double bond and carbonyl groups of this compound offer handles for extending the conjugation through various cross-coupling reactions.

While direct polymerization or incorporation of this compound into conducting polymers has not been detailed in the literature, related structures have been used to create advanced organic materials. For example, the synthesis of chlorinated benzo[1,2-b:4,5-c′]dithiophene-4,8-dione polymers for photovoltaic applications has been reported, demonstrating the utility of chlorinated diones in this field. The chlorine atoms can influence the electronic properties and the solid-state packing of the resulting materials.

Design and Synthesis of Analogues for Mechanistic Probe Studies

The study of reaction mechanisms is fundamental to understanding and controlling chemical reactivity. This compound and its analogues could serve as valuable tools for mechanistic investigations. For instance, studying the kinetics and stereochemistry of nucleophilic substitution reactions on this substrate could provide insights into the electronic effects of the chloro-substituents on the reactivity of the cyclopentenedione ring.

The synthesis of analogues with different substituents in place of the chlorine atoms would allow for a systematic study of structure-activity relationships. For example, replacing chlorine with other halogens or with electron-donating or electron-withdrawing groups would modulate the electrophilicity of the double bond and the acidity of the methylene protons. Such studies are crucial for the rational design of new reagents and catalysts. While specific mechanistic studies on this compound are not prominent in the literature, the synthesis of analogues of other cyclopentenediones for the purpose of probing biological mechanisms, such as their action as herbicides, has been reported. nih.gov

Future Directions and Emerging Research Avenues for 4,5 Dichlorocyclopent 4 Ene 1,3 Dione Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of 4,5-Dichlorocyclopent-4-ene-1,3-dione and related cyclopentenediones often involves multi-step processes that may utilize harsh reagents or generate significant waste. Future research is increasingly focused on developing greener and more atom-economical synthetic routes.

Key Research Thrusts:

Bio-based Feedstocks: A significant future direction is the synthesis of cyclopentenedione (B8730137) scaffolds from renewable resources. For instance, research has demonstrated the conversion of hemicellulosic feedstock into cyclopentane-1,3-dione through a multi-step process involving the Piancatelli rearrangement of furfuryl alcohol. rsc.org Adapting such bio-based strategies to produce chlorinated derivatives like this compound could drastically improve the sustainability of its production.

Catalytic Isomerization: The isomerization of intermediates is a critical step in many syntheses. The use of advanced catalysts, such as the Ru Shvo catalyst for the isomerization of 4-hydroxycyclopent-2-enone to cyclopentane-1,3-dione, showcases a move towards more efficient and selective catalytic processes that could be adapted for related structures. rsc.org

Reduced Use of Hazardous Reagents: Efforts will likely concentrate on replacing or reducing the use of hazardous reagents common in chlorination and oxidation steps. This could involve exploring enzymatic catalysis or electrochemical methods to achieve the desired transformations under milder conditions.

A comparative look at traditional versus potential green synthesis steps highlights the direction of future research:

| Synthetic Step | Traditional Method | Potential Future/Green Method |

| Starting Material | Petroleum-based chemicals | Hemicellulose, Furfural rsc.org |

| Key Transformation | Multi-step chemical synthesis | Catalytic rearrangement (e.g., Piancatelli) rsc.org |

| Reagents | Stoichiometric strong acids/bases, harsh chlorinating agents | Reusable catalysts (e.g., Ru Shvo), enzymatic or electrochemical chlorination |

| Solvents | Volatile organic compounds (VOCs) | Bio-derived solvents, ionic liquids, or solvent-free conditions |

Exploration of Novel Catalytic Systems for Selective Transformations

The reactivity of the dual ketone and dichlorovinyl moieties in this compound offers a rich playground for catalytic chemistry. Future research will focus on developing novel catalytic systems to control the selectivity of its reactions, enabling the synthesis of complex molecules with high precision.

Key Research Thrusts:

Asymmetric Catalysis: Developing chiral catalysts for enantioselective reactions with this compound is a major frontier. This would allow for the synthesis of enantiomerically pure compounds, which is crucial for applications in medicinal chemistry and materials science.

Photocatalysis: Light-driven reactions using photocatalysts are becoming increasingly powerful tools in organic synthesis. mit.edu Exploring photocatalytic cycloadditions, cross-coupling reactions, or functional group manipulations involving this compound could unlock new reaction pathways that are inaccessible through traditional thermal methods. mit.edu

Dual Catalysis: Combining two different catalytic cycles in one pot can enable complex transformations in a single step. Future work might explore combining a metal catalyst with an organocatalyst to achieve, for example, a domino reaction involving both the ketone and the chlorinated double bond of the molecule.

Application of Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers significant advantages over traditional batch chemistry, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. almacgroup.com The application of this technology to the synthesis and transformations of this compound is a promising avenue for future industrial and laboratory-scale production.

Advantages of Flow Chemistry for this compound Chemistry:

Enhanced Safety: Many reactions used to synthesize or modify diones can be highly exothermic or involve hazardous intermediates. Microreactors in flow systems have a high surface-area-to-volume ratio, allowing for rapid heat dissipation and precise temperature control, thus minimizing the risk of thermal runaways. almacgroup.com

Improved Yield and Selectivity: The precise control over reaction parameters such as residence time, temperature, and stoichiometry in a flow reactor can lead to higher yields and selectivities compared to batch processes.

Scalability: Scaling up a reaction in a flow system is often achieved by "numbering up" (running multiple reactors in parallel) or simply running the system for a longer duration, which is more straightforward than redesigning large-scale batch reactors. almacgroup.com

| Parameter | Batch Processing | Flow Chemistry/Continuous Processing |

| Heat Transfer | Limited by vessel size | Excellent due to high surface-to-volume ratio almacgroup.com |

| Mixing | Often inefficient | Highly efficient micromixing almacgroup.com |

| Safety | Higher risk with hazardous reagents/exotherms | Inherently safer, smaller reaction volumes almacgroup.com |

| Scalability | Requires significant redevelopment | "Sizing up" or "Numbering up" almacgroup.com |

| Process Control | Manual or semi-automated | Fully automated with real-time analytics (PAT) almacgroup.com |

Integration with Machine Learning and AI for Reaction Discovery and Optimization

Key Applications:

Retrosynthesis and Reaction Prediction: AI tools can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes to this compound and its derivatives. chemcopilot.comnih.gov These programs can suggest disconnections and starting materials that a human chemist might overlook. chemcopilot.com

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize byproducts. chemintelligence.com This is achieved by building predictive models from experimental data, allowing for the rapid identification of optimal conditions with fewer experiments.

Discovery of New Reactions: AI can help discover entirely new transformations. chemistryworld.com By training models on the reactivity patterns of molecules, AI can predict the outcomes of previously untested combinations of reactants, potentially uncovering novel ways to functionalize the this compound core. chemcopilot.com

Mechanism Elucidation: Computational tools, enhanced by machine learning, can model reaction pathways and transition states. chemrxiv.org This can provide deeper insights into the mechanisms of reactions involving this compound, helping chemists to design more selective and efficient catalysts. mit.eduyoutube.com

The integration of these computational approaches promises to reduce the time and resources required for synthetic discovery, making the exploration of the chemical space around this compound faster and more innovative than ever before. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4,5-Dichlorocyclopent-4-ene-1,3-dione, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis involves chlorination of cyclopentene-dione precursors under controlled conditions. Key parameters include:

-

Solvent selection : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution.

-

Temperature : Reactions typically proceed at 0–25°C to avoid side reactions like over-chlorination.

-

Catalysts : Lewis acids (e.g., FeCl₃) may accelerate chlorination efficiency.

Systematic optimization can employ orthogonal design to test variables (e.g., solvent, temperature, stoichiometry) and regression analysis to model yield outcomes . For example, demonstrates analogous reductive dechlorination pathways using CrCl₂, highlighting the need to monitor competing reactions like double-bond saturation .- Data Table : Example Reaction Parameters

| Variable | Tested Range | Optimal Value |

|---|---|---|

| Temperature | 0°C to 40°C | 20°C |

| Solvent | DCM, THF, Toluene | DCM |

| Catalyst | FeCl₃, AlCl₃ | FeCl₃ |

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolves crystal structure and confirms stereochemistry, as shown in for allyl-substituted analogs .

- NMR spectroscopy : ¹H/¹³C NMR identifies chlorine-induced deshielding effects; DEPT-135 distinguishes CH₂/CH₃ groups.

- Mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns for Cl atoms.

Cross-validation with computational simulations (e.g., DFT) enhances interpretation accuracy .

Advanced Research Questions

Q. How can computational chemistry and AI-driven methods improve reaction design for derivatives of this compound?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to predict reaction pathways and transition states. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to prioritize viable conditions .

- Machine learning (ML) : Train models on existing reaction datasets to predict optimal catalysts or solvent systems. Tools like COMSOL Multiphysics integrate AI for real-time simulation adjustments .

- High-throughput screening : Automate variable testing (e.g., temperature gradients) using robotic platforms to accelerate data collection .

Q. How should researchers address contradictions in experimental data, such as inconsistent yields or unexpected byproducts?

- Methodological Answer :

- Factorial design : Decompose variables (e.g., reagent purity, humidity) to identify confounding factors. highlights pre-experimental screening to isolate critical variables .

- Contradiction analysis : Compare theoretical predictions (e.g., computational reaction enthalpies) with empirical results. Discrepancies may arise from unaccounted intermediates, as seen in ’s reductive dechlorination mechanism .

- Error propagation modeling : Quantify uncertainty in measurements (e.g., GC-MS integration errors) using statistical tools like Monte Carlo simulations .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

- Methodological Answer :

- Membrane filtration : Nanofiltration membranes (MWCO ~300 Da) separate small-molecule byproducts.

- Chromatography : Reverse-phase HPLC with C18 columns resolves polar impurities; gradient elution (acetonitrile/water) optimizes retention times.

- Crystallization : Solvent polarity screening (e.g., ethanol/water mixtures) enhances crystal purity. classifies such methods under CRDC’s "Membrane and Separation Technologies" .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.